molecular formula C12H9Br2NO3 B13690255 Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate

Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13690255
M. Wt: 375.01 g/mol
InChI Key: BDGRXMORHHKBLA-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of two bromine atoms attached to the phenyl ring, a methyl group on the isoxazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the 2 and 6 positions.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

    Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the isoxazole ring play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate: Similar structure but with chlorine atoms instead of bromine.

    Methyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate: Contains fluorine atoms instead of bromine.

    Methyl 3-(2,6-diiodophenyl)-5-methylisoxazole-4-carboxylate: Iodine atoms replace the bromine atoms.

Uniqueness

The presence of bromine atoms in Methyl 3-(2,6-dibromophenyl)-5-methylisoxazole-4-carboxylate imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. The bromine atoms also influence the compound’s electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C12H9Br2NO3

Molecular Weight

375.01 g/mol

IUPAC Name

methyl 3-(2,6-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H9Br2NO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3

InChI Key

BDGRXMORHHKBLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Br)Br)C(=O)OC

Origin of Product

United States

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